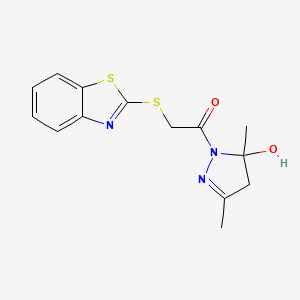
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring and a pyrazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrazole Ring: This can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling of the Two Rings: The final step involves coupling the benzothiazole and pyrazole rings through a suitable linker, often involving thiol-ene click chemistry or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole and pyrazole rings are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Such compounds are often screened for antimicrobial activity against various pathogens.
Anti-inflammatory Agents: They may also be investigated for their potential anti-inflammatory properties.
Industry
Dyes and Pigments: Benzothiazole derivatives are commonly used in the production of dyes and pigments.
Pharmaceuticals: These compounds can serve as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, they could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways in human cells.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)ethanone: Lacks the pyrazole ring but shares the benzothiazole moiety.
1-(5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the benzothiazole ring but shares the pyrazole moiety.
Uniqueness
The unique combination of benzothiazole and pyrazole rings in 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C14H15N3O2S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15N3O2S2/c1-9-7-14(2,19)17(16-9)12(18)8-20-13-15-10-5-3-4-6-11(10)21-13/h3-6,19H,7-8H2,1-2H3 |
InChI Key |
VYVNFXRQAHYKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















